2-Chloro-4-(chloromethyl)-1-iodobenzene
Overview
Description
2-Chloro-4-(chloromethyl)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-1-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the chlorination of 4-(chloromethyl)-1-iodobenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction, where it reacts with alkenes to form substituted alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Heck Reaction: Palladium catalysts and bases such as triethylamine are used under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a Heck reaction, the product would be a substituted alkene.
Scientific Research Applications
2-Chloro-4-(chloromethyl)-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to synthesize biologically active molecules that may have potential therapeutic applications.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)-1-iodobenzene in chemical reactions involves the activation of the aromatic ring by the halogen atoms, making it more susceptible to nucleophilic attack. The presence of the chloromethyl group further enhances its reactivity by providing a site for electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)-1-iodobenzene: Similar in structure but with a trifluoromethyl group instead of a chloromethyl group.
2-Chloro-4-(bromomethyl)-1-iodobenzene: Similar but with a bromomethyl group.
Uniqueness
2-Chloro-4-(chloromethyl)-1-iodobenzene is unique due to the combination of chlorine, iodine, and chloromethyl groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWXDEKMZYMJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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